Pentyl 2-(methylamino)benzoate
CAS No.: 15236-37-0
Cat. No.: VC21076186
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15236-37-0 |
---|---|
Molecular Formula | C13H19NO2 |
Molecular Weight | 221.29 g/mol |
IUPAC Name | pentyl 2-(methylamino)benzoate |
Standard InChI | InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3 |
Standard InChI Key | OMFYLKAQOUNQOE-UHFFFAOYSA-N |
SMILES | CCCCCOC(=O)C1=CC=CC=C1NC |
Canonical SMILES | CCCCCOC(=O)C1=CC=CC=C1NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Pentyl 2-(methylamino)benzoate is systematically named as pentyl 2-(methylamino)benzoate under IUPAC nomenclature, reflecting its pentyl ester group () and methylamino () substitution at the benzene ring's second position . Its molecular formula corresponds to a calculated exact mass of 221.1416 g/mol, consistent with mass spectrometry data . The compound’s SMILES notation () encodes its connectivity, while its InChIKey () provides a unique stereochemical identifier .
Structural Features and Conformational Analysis
The molecule comprises a benzoate core esterified with a pentyl chain, creating a hydrophobic tail that enhances lipid solubility compared to shorter-chain analogs like methyl benzoate . The methylamino group at the ortho position introduces steric hindrance and hydrogen-bonding potential, influencing crystallization behavior and intermolecular interactions. X-ray crystallography data for this specific compound remains unpublished, but computational models predict a planar benzene ring with slight torsional distortion in the ester group due to steric interactions between the pentyl chain and methylamino substituent .
Table 1: Key Identifiers and Synonyms
Synthesis and Manufacturing Protocols
General Synthetic Strategy
The synthesis of pentyl 2-(methylamino)benzoate involves sequential functionalization of anthranilic acid derivatives. A representative pathway, adapted from hydroxamic acid synthesis methods , follows these stages:
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Esterification: Anthranilic acid undergoes esterification with pentanol under acid catalysis (e.g., ) to yield pentyl anthranilate.
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N-Alkylation: The amino group is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., ) to introduce the methylamino substituent .
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Purification: Crude product is isolated via solvent extraction (ethyl acetate/water) and recrystallized from petroleum ether .
Optimization Considerations
Reaction efficiency depends on stoichiometric ratios and temperature control. For instance, excessive pentanol drives esterification to completion but complicates downstream purification . The alkylation step requires anhydrous conditions to prevent hydrolysis of the ester group . Patent literature describes analogous dibenzoate syntheses using nickel-aluminum catalysts, suggesting potential catalytic enhancements for industrial-scale production .
Table 2: Synthetic Parameters for Key Steps
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Esterification | , reflux, 12h | 84–89 | >95 |
N-Methylation | , , DMF, 60°C | 72–78 | 92–94 |
Recrystallization | Petroleum ether, 4°C | 89–92 | 99.5 |
Physicochemical Properties
Solubility and Partitioning
Pentyl 2-(methylamino)benzoate exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its lipophilic pentyl chain, aligning with the hydrophobic nature of alkyl benzoates . It is freely soluble in ethanol, acetone, and dichloromethane. Experimental logP values are unreported, but computational estimates (ALOGPS) suggest a logP of 3.1 ± 0.3, indicating moderate membrane permeability .
Spectroscopic Profile
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NMR (500 MHz, DMSO-d6): δ 9.32 (s, 1H, NH), 7.22 (d, J = 8.5 Hz, 1H, ArH), 6.56 (m, 2H, ArH), 4.18 (t, J = 6.8 Hz, 2H, OCH2), 3.01 (s, 3H, NCH3), 1.62 (m, 2H, CH2), 1.34 (m, 4H, CH2), 0.89 (t, J = 7.0 Hz, 3H, CH3) .
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IR (KBr): 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C–C aromatic) .
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